![molecular formula C20H14F3N5O2 B2466500 2-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(2-(三氟甲基)苯基)乙酰胺 CAS No. 852440-19-8](/img/structure/B2466500.png)

2-(4-氧代-1-苯基-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)-N-(2-(三氟甲基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

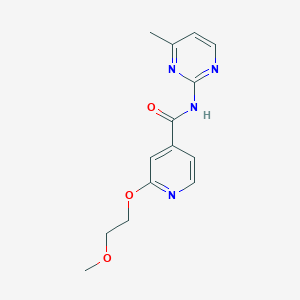

Pyrazolo[3,4-d]pyrimidines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile was used as the key intermediate for the synthesis of polyfunctionally substituted heterocycles (e.g., pyrazoles, pyridine, tetrazole, thiazoles, thiophenes, and chromene) incorporating the pyrazolo[3,4-d]pyrimidin-4-one moiety .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as 1H NMR .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, DMF–DMA is a good methylating agent, which leads to the transformation of certain compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as LC-MS .科学研究应用

合成和抗菌活性

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide已被用于合成各种杂环化合物,展示出显著的抗菌活性。该化合物作为合成新的杂环化合物的关键中间体,包括香豆素、吡啶和吡咯衍生物,经过测试的化合物显示出有希望的抗菌剂效果(Bondock et al., 2008)。

抗癌应用

研究重点是修改该化合物的结构,以探索新的抗癌剂。芳基氧基团被连接到该化合物的嘧啶环上,导致衍生物对一系列癌细胞系显示出可观的抑制癌细胞生长的效果,突显其作为开发新的抗癌剂骨架的潜力(Al-Sanea et al., 2020)。

成像和诊断应用

该化合物的衍生物已被研究作为选择性配体用于转运蛋白(18 kDa)的成像,这对于使用正电子发射断层扫描(PET)观察神经炎症过程至关重要。这项研究已经导致新型对转运蛋白具有高亲和力的吡唑并[1,5-a]嘧啶的开发,表明它们在神经炎症PET成像中的实用性(Damont et al., 2015)。

新型杂环化合物的开发

通过[3+2]环加成反应合成和表征从N-取代的嘧啶[3,4-d]嘧啶-4(5H)-酮衍生物得到的新型异氧杂环和异氧杂唑突显了该化合物在生成具有潜在生物活性的新化学实体方面的多功能性(Rahmouni et al., 2014)。

未来方向

In view of the above-mentioned facts and in continuation of an ongoing program aimed at finding new structural leads with potential chemotherapeutic activities , future research could focus on the synthesis and analysis of novel structure hybrids incorporating the pyrazolo[3,4-d]-pyrimidin-4-one moiety joined with other ring systems through different linkages .

属性

IUPAC Name |

2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5O2/c21-20(22,23)15-8-4-5-9-16(15)26-17(29)11-27-12-24-18-14(19(27)30)10-25-28(18)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBHWNBHXEGODEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![11-Chloro-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2466418.png)

![3-(2,5-dimethoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2466420.png)

![2-(3-(Dimethylamino)propyl)-6-methoxy-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466423.png)

![(5-Methyl-6-oxabicyclo[3.2.1]octan-1-yl)methanamine;hydrochloride](/img/structure/B2466427.png)

![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2466428.png)